molecular formula C8H10BrNO B1370951 5-Bromo-3-methoxy-2-methylaniline CAS No. 1082040-45-6

5-Bromo-3-methoxy-2-methylaniline

Cat. No.: B1370951
CAS No.: 1082040-45-6
M. Wt: 216.07 g/mol
InChI Key: CSQIETQHZSHSIA-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-2-methylaniline is a chemical compound with the CAS Number: 1082040-45-6 . It has a molecular weight of 216.08 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular formula of this compound is C8H10BrNO . The InChI code is 1S/C8H10BrNO/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4H,10H2,1-2H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 216.08 and a molecular formula of C8H10BrNO . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

5-Bromo-3-methoxy-2-methylaniline has been utilized in the synthesis of zinc phthalocyanine derivatives with promising applications in photodynamic therapy for cancer treatment. These compounds exhibit significant photophysical and photochemical properties, including high singlet oxygen quantum yield, which are essential for Type II photodynamic therapy mechanisms. This makes them potentially effective photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

The derivative N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline has been synthesized and used as a corrosion inhibitor for zinc metal in hydrochloric acid solutions. This compound showed good inhibition efficiency, increasing with the concentration of the inhibitor, highlighting its potential application in protecting metals against corrosion (Assad, Abdul-Hameed, Yousif, & Balakit, 2015).

Non-Linear Optical Properties

(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs have been synthesized, demonstrating significant non-linear optical properties. These properties are essential in various technological applications, such as in the development of optical switches and computing devices. The study focused on analyzing their structural characteristics and reactivity using density functional theory (Rizwan et al., 2021).

Safety and Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

5-bromo-3-methoxy-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQIETQHZSHSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287029
Record name 5-Bromo-3-methoxy-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-45-6
Record name 5-Bromo-3-methoxy-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methoxy-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This material was prepared from 5-bromo-1-methoxy-2-methyl-3-nitrobenzene following the procedure used for SM-9, step 2: LCMS (m/z): 216.0 (MH+); tR=0.65 minute.
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Synthesis routes and methods II

Procedure details

A heterogeneous reaction mixture of 4-bromo-2-methoxy-6-nitrotoluene (500 mg, 2.032 mmol), acetic acid (20 ml), and iron (1135 mg, 20.32 mmol) was stirred at rt for 24 hr. Ethyl acetate was added, then the mixture was filtered through celite and the filtrate concentrated. The residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The aqueous layer was extracted with further ethyl acetate. The combined organic phases were washed with water and brine, then dried over sodium sulfate, filtered and concentrated to afford the title compound. MS m/z: 218.0 (M+H)+.
Quantity
500 mg
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reactant
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20 mL
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reactant
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Quantity
1135 mg
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catalyst
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A heterogeneous reaction mixture of 4-bromo-2-methoxy-6-nitrotoluene (500 mg, 2.032 mmol), acetic acid (20 ml), and iron (1135 mg, 20.32 mmol) was stirred at rt for 24 hr. Ethyl actetate was added, then the mixture was filtered through celite and the filtrate concentrated. The residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The aqueous layer was extracted with further ethyl acetate. The combined organic phases were washed with water and brine, then dried over sodium sulfate, filtered and concentrated to afford the title compound. MS m/z: 218.0 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1135 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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